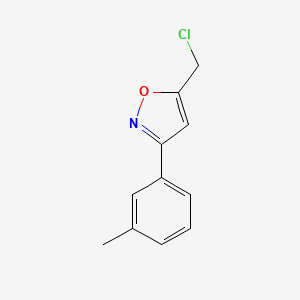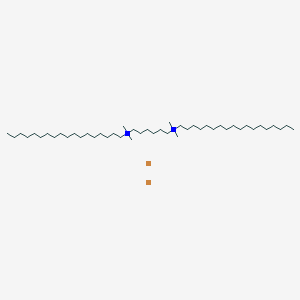
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide is a quaternary ammonium compound known for its surfactant properties. This compound is characterized by its long hydrophobic alkyl chains and a hydrophilic quaternary ammonium head, making it useful in various applications, including detergents, disinfectants, and phase transfer catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide typically involves the quaternization of N1,N1,N6,N6-tetramethylhexane-1,6-diamine with an appropriate alkyl halide. The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Starting Material: N1,N1,N6,N6-tetramethylhexane-1,6-diamine.
Reagent: Octadecyl bromide.
Solvent: Acetonitrile or ethanol.
Conditions: Reflux for several hours.
The product is then purified by recrystallization or column chromatography to obtain the desired quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is typically carried out in large reactors with efficient mixing and temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the process. The final product is often purified using large-scale crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride, sulfate, or nitrate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium group.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO3) in aqueous solution can be used to replace the bromide ion with a nitrate ion.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the compound.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can induce hydrolysis.
Major Products
Substitution: Formation of N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium nitrate.
Oxidation: Potential formation of oxidized derivatives, although these are less common.
Hydrolysis: Breakdown products such as N1,N1,N6,N6-tetramethylhexane-1,6-diamine and octadecanol.
Wissenschaftliche Forschungsanwendungen
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between reactants in different phases.
Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents and surfactants due to its ability to lower surface tension.
Wirkmechanismus
The mechanism of action of N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. In biological systems, it can disrupt cell membranes, leading to cell lysis and death, which explains its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium bromide (DTAB): Similar structure but with shorter alkyl chains.
Hexadecylpyridinium chloride: A pyridinium-based surfactant with comparable applications.
Uniqueness
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide is unique due to its specific combination of long hydrophobic chains and a quaternary ammonium head, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant action and antimicrobial properties.
Eigenschaften
Molekularformel |
C46H98Br2N2 |
|---|---|
Molekulargewicht |
839.1 g/mol |
IUPAC-Name |
6-[dimethyl(octadecyl)azaniumyl]hexyl-dimethyl-octadecylazanium;dibromide |
InChI |
InChI=1S/C46H98N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-43-47(3,4)45-41-37-38-42-46-48(5,6)44-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-46H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
OAKIYDLQRDVUHG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


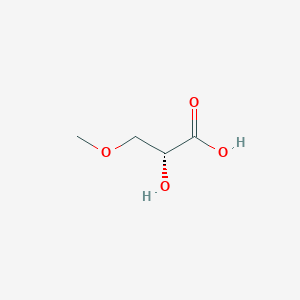


![4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12849380.png)
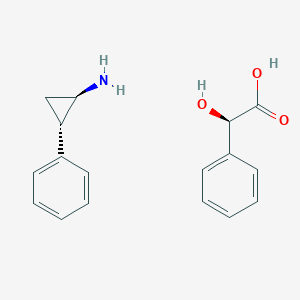
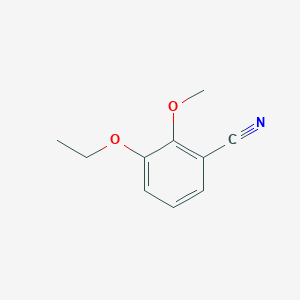
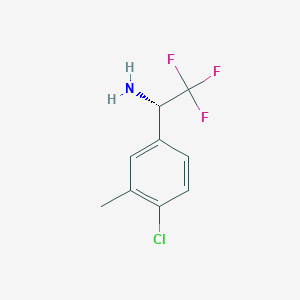


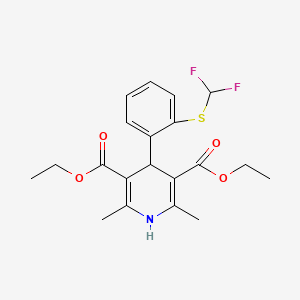
![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)

![tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12849439.png)
